molecular formula C24H20N4O3 B11064333 3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11064333
M. Wt: 412.4 g/mol
InChI Key: ACUJZXWUGWVKFQ-UHFFFAOYSA-N
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Description

3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methylphthalic anhydride with 3-methylphenylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE: Lacks the 3-methyl group, which may affect its reactivity and biological activity.

    3-METHYL-N-{2-[(PHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE: Lacks the 3-methylphenyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the 3-methyl and 3-methylphenyl groups in 3-METHYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE contributes to its unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

3-methyl-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C24H20N4O3/c1-15-8-7-9-16(14-15)25-22(29)19-12-5-6-13-20(19)26-23(30)21-17-10-3-4-11-18(17)24(31)28(2)27-21/h3-14H,1-2H3,(H,25,29)(H,26,30)

InChI Key

ACUJZXWUGWVKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C

Origin of Product

United States

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